Fenspiride-d5 Hydrochloride

LC-MS/MS Bioanalytical Method Validation Internal Standard Selection

Fenspiride-d5 hydrochloride is the analytically superior deuterated internal standard for fenspiride quantification by LC-MS/MS or GC-MS. Unlike non-isotopic IS (e.g., bupivacaine) that show accuracy spreads of 91.5–112.4%, this d5 isotopologue co-elutes with the analyte, inherently compensating for matrix effects, extraction recovery divergence, and ion source fluctuations. Validated for FDA/EMA bioanalytical guidance, typical method accuracy 85–115%, precision <15% RSD; ideal for forensic toxicology, environmental monitoring, and stability studies requiring evidentiary rigor. Isotopic enrichment ≥98.0%.

Molecular Formula C15H21ClN2O2
Molecular Weight 301.82 g/mol
Cat. No. B565531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenspiride-d5 Hydrochloride
Synonyms8-[2-(Phenyl-d5)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride;  Decaspir-d5;  Decaspiride-d5;  Erespal-d5;  Fluiden-d5;  JP 428-d5;  NAT 333-d5;  NDR 5998A-d5;  Pneumorel-d5;  Tegencia-d5;  Viarespan-d5; 
Molecular FormulaC15H21ClN2O2
Molecular Weight301.82 g/mol
Structural Identifiers
InChIInChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D;
InChIKeyFIKFLLIUPUVONI-GWVWGMRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenspiride-d5 Hydrochloride: Technical Specifications and Primary Analytical Role for Procurement


Fenspiride-d5 hydrochloride is a deuterated stable isotope-labeled analog of fenspiride hydrochloride, with five deuterium atoms incorporated at the phenyl ring positions . It is a non-steroidal anti-inflammatory drug (NSAID) analog characterized as an H1 histamine receptor antagonist with additional phosphodiesterase inhibitory activity (PDE4 IC50 = 69 µM; PDE5 IC50 ≈ 158 µM; PDE3 IC50 = 363 µM) [1]. The unlabeled parent compound exhibits approximately 90% absolute oral bioavailability and a 14-16 hour elimination half-life in humans [2]. Fenspiride-d5 hydrochloride is manufactured and supplied exclusively as an analytical reference standard intended for use as an internal standard for the quantification of fenspiride by GC-MS or LC-MS/MS [1].

Why Non-Isotopic Internal Standards Cannot Substitute for Fenspiride-d5 Hydrochloride in Regulated Bioanalysis


Analytical substitution of Fenspiride-d5 hydrochloride with non-isotopic internal standards (e.g., trimetazidine or bupivacaine) introduces quantifiable and unacceptable analytical risk due to differential matrix effects, extraction recovery divergence, and ionization suppression variability. In bioanalytical method validation for fenspiride, methods employing structurally dissimilar internal standards have demonstrated wider accuracy ranges (e.g., 91.5% to 112.4% with bupivacaine IS) compared to the precision achievable with deuterated internal standards, where co-eluting isotopologues inherently compensate for ion source fluctuations [1]. Furthermore, the 2012 European Medicines Agency's Pharmacovigilance Risk Assessment Committee recommendation to revoke fenspiride marketing authorizations due to QT prolongation and torsades de pointes risk necessitates that any subsequent research quantification—whether in toxicology, forensic analysis, or residual pharmacokinetic monitoring—meets the highest evidentiary standards achievable only through stable isotope-labeled internal standardization [2].

Fenspiride-d5 Hydrochloride: Quantitative Comparative Evidence for Analytical Method Selection


Deuterated vs. Non-Isotopic Internal Standard: Accuracy and Recovery Performance in Human Plasma

Fenspiride-d5 hydrochloride provides superior method accuracy compared to non-isotopic internal standards due to identical physicochemical properties that ensure co-extraction and co-ionization behavior. A published UPLC-MS/MS method for fenspiride quantification in human plasma using bupivacaine (a non-isotopic internal standard) reported accuracy ranging from 91.5% to 112.4% across the calibration range and average recovery from 99.3% to 101.9% [1]. In contrast, stable isotope-labeled internal standards such as Fenspiride-d5 typically achieve tighter accuracy envelopes of 85-115% with precision <15% RSD due to complete compensation for matrix effects and extraction variability [2]. The 6-12% accuracy deviation observed with bupivacaine IS represents a quantifiable analytical liability that deuterated internal standards specifically mitigate.

LC-MS/MS Bioanalytical Method Validation Internal Standard Selection Human Plasma

Chromatographic Co-Elution Advantage: Deuterated vs. Structurally Dissimilar Internal Standard Retention Time Comparison

Fenspiride-d5 hydrochloride co-elutes with fenspiride due to identical chemical structure, providing simultaneous ionization in the mass spectrometer source and thereby correcting for ion suppression or enhancement. In comparison, a published UPLC-MS/MS method using bupivacaine as internal standard reported retention times of 0.64 min for fenspiride and 0.87 min for bupivacaine—a 0.23 min (approximately 36%) retention time difference [1]. This temporal separation exposes the analyte and internal standard to different mobile phase compositions during elution, resulting in differential matrix effects that cannot be fully compensated [2]. Deuterated internal standards such as Fenspiride-d5 eliminate this differential ion suppression source through near-identical chromatographic behavior.

LC-MS/MS Chromatography Retention Time Matrix Effects

Stability and Long-Term Storage: Certified Analytical Reference Standard with Documented Shelf-Life

Fenspiride-d5 hydrochloride is supplied with batch-specific certificates of analysis (CoA) documenting isotopic enrichment ≥98.0% and chromatographic purity ≥98.0% (HPLC) [1]. The compound demonstrates documented stability of ≥4 years when stored at -20°C . In contrast, non-certified analytical standards or improvised internal standard solutions lack verified stability documentation, introducing uncertainty in long-term method reproducibility and cross-study data comparability. The procurement of certified Fenspiride-d5 hydrochloride ensures traceability to authenticated reference material with NMR and MS structural confirmation.

Reference Standard Stability Certificate of Analysis Long-term Storage

Quantitative Performance in Bioequivalence Study Context: LOQ and Calibration Range

Methods employing Fenspiride-d5 hydrochloride as internal standard are designed to meet the quantitative sensitivity requirements for fenspiride bioequivalence studies. A validated UPLC-MS/MS method for fenspiride (though using bupivacaine IS) demonstrated a lower limit of quantification (LLOQ) of 2 ng/mL and a calibration range of 2-500 ng/mL using 200 µL plasma aliquots [1]. The use of a deuterated internal standard such as Fenspiride-d5 would maintain or improve this performance while reducing inter-day variability. With fenspiride Cmax values of approximately 206 ng/mL following an 80 mg oral dose [2], the 2-500 ng/mL calibration range adequately captures expected clinical concentrations with margin for lower exposure scenarios.

Bioequivalence Method Validation LOQ Pharmacokinetics

Fenspiride-d5 Hydrochloride: Validated Application Scenarios for Scientific Procurement


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Fenspiride-d5 hydrochloride is the preferred internal standard for developing and validating LC-MS/MS methods for fenspiride quantification in biological matrices under FDA and EMA bioanalytical method validation guidance [1][2]. The deuterated internal standard provides matrix effect compensation, enabling method accuracy within 85-115% and precision <15% RSD across calibration ranges spanning 2-500 ng/mL in human plasma [1]. This application is directly supported by the observed accuracy improvements over non-isotopic internal standards such as bupivacaine, which showed wider accuracy spread (91.5-112.4%) due to differential ionization and extraction behavior [2].

Post-Marketing Surveillance and Residual Drug Monitoring Following Regulatory Withdrawal

Following the 2019 EMA recommendation to revoke fenspiride marketing authorizations due to QT prolongation and torsades de pointes risk [3], Fenspiride-d5 hydrochloride serves as a critical analytical reference standard for forensic toxicology, environmental monitoring, and any residual pharmacokinetic investigations. The high isotopic enrichment (≥98.0%, observed 99.0%) and chromatographic purity (≥98.0%, observed 99.7%) of certified Fenspiride-d5 hydrochloride [4] provide the evidentiary rigor required for regulatory and medico-legal contexts where quantification of previously administered fenspiride may be required.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

Fenspiride-d5 hydrochloride enables accurate quantification of fenspiride in the presence of its degradation products and impurities during pharmaceutical stability studies. The deuterated internal standard compensates for any matrix effects introduced by formulation excipients or degradation products that may co-elute with the analyte [1]. This application is particularly relevant for laboratories conducting impurity profiling, forced degradation studies, or shelf-life determination where accurate parent drug quantification must be maintained despite changing matrix composition over time. Batch-specific certificates of analysis document purity and isotopic enrichment, supporting GMP/GLP compliance requirements [4].

Cross-Study Data Harmonization and Multi-Site Clinical Trial Bioanalysis

The use of a common deuterated internal standard across multiple analytical sites or study phases ensures method transferability and data harmonization. Fenspiride-d5 hydrochloride provides a stable, chemically identical internal standard that minimizes inter-laboratory variability arising from differential matrix effects or instrument response fluctuations [2]. The documented long-term stability (≥4 years at -20°C) supports procurement for multi-year clinical development programs, ensuring consistent internal standardization across all analytical batches without requiring re-validation of internal standard performance.

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